2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
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Overview
Description
2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a molecular formula of C27H28N2O3S2. This compound is notable for its unique structural features, which include multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves several steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the isothiazolo and pyrrolo rings. The final steps involve the addition of the pentyloxyphenyl group and the thioxo functionality. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Scientific Research Applications
2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. The quinoline and isothiazolo rings can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
4,4,5,5-tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane: Shares the pentyloxyphenyl group but differs in the core structure.
1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane: Similar in having multiple ring systems but with different functional groups.
1,3,7,7-tetramethyl-2-oxabicyclo[4.4.0]dec-5-ene: Contains a similar tetramethyl structure but lacks the complex ring systems.
The uniqueness of 2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione lies in its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O3S2 |
---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
7,7,12,13-tetramethyl-4-(4-pentoxyphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C27H28N2O3S2/c1-6-7-8-13-32-18-11-9-17(10-12-18)29-26(33)21-19-14-15(2)16(3)20-22(19)28(25(31)23(20)30)27(4,5)24(21)34-29/h9-12,14H,6-8,13H2,1-5H3 |
InChI Key |
GPBSAYDZVXYSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(N4C5=C3C=C(C(=C5C(=O)C4=O)C)C)(C)C |
Origin of Product |
United States |
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